
MG-262
Overview
Description
MG-262 (C₂₅H₄₂BN₃O₆, CAS 179324-22-2) is a boron-containing tripeptide proteasome inhibitor that selectively and reversibly targets the chymotrypsin-like (CT-L) activity of the 20S proteasome. Its IC₅₀ for proteasome inhibition is 122 nM, making it a potent agent for disrupting ubiquitin-proteasome system (UPS) function . Structurally, this compound consists of a peptide backbone linked to a boronic acid group, enabling covalent binding to the proteasome’s active threonine residues . This inhibition leads to accumulation of polyubiquitinated proteins, cell cycle arrest, and apoptosis, particularly in cancer cells .
This compound has demonstrated efficacy in diverse contexts:
- Cancer Therapy: Induces apoptosis in ovarian cancer via Erk signaling and sensitizes cells to cisplatin .
- Retinal Degeneration Models: Causes dose-dependent inner retinal layer damage in rats, distinct from other UPS inhibitors .
- TNF-α Regulation: Activates TACE-dependent shedding of TNF-α receptors through MAP kinase pathways .
- Lon Protease Inhibition: At high concentrations (10 μM), it inhibits mitochondrial Lon protease, stabilizing ALAS-1 protein .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Leu-Leu-Leu-B(OH)2 involves the coupling of a peptide sequence with a boronic acid moiety. The peptide sequence is typically synthesized using solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain.
Industrial Production Methods
While specific industrial production methods for Z-Leu-Leu-Leu-B(OH)2 are not widely documented, the general approach would involve large-scale SPPS followed by purification and characterization to ensure the compound’s purity and activity .
Chemical Reactions Analysis
Types of Reactions
Z-Leu-Leu-Leu-B(OH)2 primarily undergoes reactions related to its proteasome inhibitory activity. It does not typically participate in oxidation, reduction, or substitution reactions under standard laboratory conditions .
Common Reagents and Conditions
The compound is soluble in dimethyl sulfoxide (DMSO) and ethanol but insoluble in water. It is stable when stored at -20°C and should be dissolved immediately before use to maintain its activity .
Major Products Formed
The major product formed from the reaction of Z-Leu-Leu-Leu-B(OH)2 with the proteasome is a complex that inhibits the proteasome’s chymotryptic activity. This inhibition leads to various downstream effects, including cell growth arrest and induction of cell death .
Scientific Research Applications
Chemical Properties and Mechanism of Action
MG-262 is a boronic peptide acid that selectively inhibits the chymotryptic activity of the proteasome. Its structure consists of a peptide moiety and a boronic acid group, which are crucial for its inhibitory function. The compound has been shown to induce apoptosis in various cell types by disrupting protein degradation pathways, leading to the accumulation of regulatory proteins involved in cell cycle arrest and apoptosis .
Cancer Research
This compound has been extensively studied for its potential in cancer therapy:
- Inhibition of Tumor Cell Growth : Studies demonstrate that this compound can reduce the viability of cancer cells, such as retinoblastoma cells, by inducing growth arrest and apoptosis through the activation of caspases and the poly(ADP-ribose) polymerase pathway .
- Mechanism in Cancer Models : In vitro experiments have shown that this compound treatment leads to increased expression of cell cycle inhibitors like p21 and p27, which are critical for halting cell proliferation. This effect has been observed across various cancer cell lines, suggesting broad applicability in oncology .
Neurodegenerative Diseases
Recent research has explored the use of this compound as a model for studying neurodegeneration:
- Retinal Degeneration Model : Intravitreal injection of this compound in rats resulted in significant inner retinal degeneration characterized by reduced proteasome activity and increased levels of polyubiquitinated proteins. This model helps elucidate the role of the ubiquitin-proteasome system in maintaining retinal integrity and could provide insights into diseases like glaucoma .
Osteoclast Differentiation Studies
This compound's impact on osteoclasts has been documented:
- Osteoclast Formation Inhibition : In vitro studies indicate that this compound significantly inhibits osteoclast differentiation in a dose-dependent manner. For instance, treatment with 0.01 µM reduced osteoclast formation to 27% compared to controls . This finding is crucial for understanding bone resorption processes and developing treatments for osteoporosis.
Cardiovascular Research
This compound's effects extend to cardiovascular studies:
- Systemic Proteasomal Inhibition : In animal models, systemic administration of this compound inhibited chymotryptic activity across multiple organs (heart, lungs, liver) by 50–75%. This systemic effect highlights its potential utility in studying proteasome-related cardiovascular pathologies .
Toxicology and Safety Assessments
The safety profile of this compound has also been investigated:
- Toxicity Studies : Evaluations have shown that while this compound effectively induces apoptosis in target cells, it is essential to assess its toxicity in non-target tissues to establish safe dosing regimens for potential therapeutic applications .
Data Summary Table
Mechanism of Action
Z-Leu-Leu-Leu-B(OH)2 exerts its effects by binding to the active site of the proteasome, specifically inhibiting its chymotryptic activity. This inhibition prevents the proteasome from degrading target proteins, leading to the accumulation of these proteins within the cell. The resulting cellular stress can induce cell cycle arrest, apoptosis, and other cellular responses .
Comparison with Similar Compounds
Comparison with Similar Proteasome Inhibitors
Proteasome inhibitors are classified by chemical structure and mechanism. Below is a detailed comparison of MG-262 with key analogs:
Bortezomib (PS-341)
- Structure : Peptide boronate .
- Mechanism : Reversible inhibitor of CT-L proteasome activity.
- Efficacy :
- Selectivity : Bortezomib shows higher clinical tolerability; this compound’s Lon protease inhibition at high doses raises off-target concerns .
Carfilzomib
- Structure : Epoxyketone .
- Mechanism : Irreversible proteasome inhibitor.
- Efficacy : Approved for refractory myeloma due to sustained proteasome inhibition. This compound’s reversibility limits its therapeutic persistence .
- Applications : Carfilzomib’s epoxy group enhances selectivity, reducing neurotoxicity compared to peptide boronates .
MG-132
- Structure : Peptide aldehyde .
- Mechanism : Reversible CT-L inhibitor with broader activity on caspases.
- Selectivity: this compound’s boronic acid group confers higher specificity for proteasomes, whereas MG-132 affects non-proteasomal proteases .
Lactacystin
- Structure : β-lactone .
- Mechanism : Irreversibly modifies proteasomal β-subunits.
- Retinal Toxicity : Both this compound and lactacystin cause GCL cell loss, but this compound uniquely disrupts NFL gene expression .
- Clinical Utility : Lactacystin’s instability limits in vivo use; this compound’s solubility in DMSO (≥24.57 mg/mL) enhances experimental applicability .
HRF-3
- Mechanism: Non-proteasomal UPS inhibitor; induces polyubiquitinated protein accumulation without blocking proteasome activity .
- Gene Expression Profile : Shares similarities with this compound but acts upstream, suggesting distinct therapeutic niches .
Quantitative Comparison of Inhibitory Potency
Compound | Structure Class | IC₅₀ (nM) | Key Targets | Clinical Status |
---|---|---|---|---|
This compound | Peptide boronate | 122 | 20S proteasome, Lon protease | Preclinical |
Bortezomib | Peptide boronate | 6.78 | 20S proteasome | FDA-approved (myeloma) |
Carfilzomib | Epoxyketone | <5 | 20S proteasome | FDA-approved (myeloma) |
MG-132 | Peptide aldehyde | 100 | 20S proteasome, caspases | Preclinical |
Lactacystin | β-lactone | 4600 | 20S proteasome | Research tool |
Dual Targeting of Proteasome and Lon Protease
Retinal Degeneration Models
This compound induces dose-dependent GCL/IPL cell loss in rats, unlike UBEI-41 or LDN-57444, highlighting its unique UPS pathway engagement .
TNF-α Shedding Modulation
Unlike bortezomib, this compound enhances TACE-dependent TNF-α release via MAP kinase activation, suggesting roles in inflammatory and autoimmune diseases .
Biological Activity
MG-262, also known as Z-Leu-Leu-Leu-B(OH)2, is a potent boronic peptide acid that functions primarily as a proteasome inhibitor. It selectively and reversibly inhibits the chymotryptic activity of the proteasome, which plays a crucial role in regulating protein degradation within cells. This compound has garnered significant attention in biomedical research for its diverse biological activities, particularly in cancer therapy and cellular regulation.
This compound acts by binding to the active site of the proteasome, leading to the inhibition of protein degradation. This inhibition results in the accumulation of regulatory proteins that can induce cell cycle arrest and apoptosis. Key effects include:
- Inhibition of Cell Growth : this compound has been shown to reduce the viability of various cell types, including fibroblasts derived from nasal mucosa and polyps, by inducing cell growth arrest and inhibiting DNA replication .
- Induction of Apoptosis : The compound promotes apoptosis through mechanisms involving loss of mitochondrial membrane potential, activation of caspases (specifically caspase-3), and poly(ADP-ribose) polymerase (PARP) cleavage .
- Cell Cycle Regulation : this compound increases the expression of cell cycle inhibitors such as p21 and p27, further contributing to its growth-inhibitory effects .
In Vivo Studies
In vivo studies have demonstrated that this compound effectively inhibits proteasomal activity across various organs. For instance, systemic administration in transgenic mice resulted in a 50–75% reduction in chymotryptic activity in key tissues such as the heart, lungs, skeletal muscle, and liver .
Study 1: Osteoclast Differentiation Inhibition
A study investigated the effects of this compound on osteoclast differentiation. The results indicated that treatment with this compound significantly inhibited osteoclast formation in a dose-dependent manner. At concentrations as low as 0.01 µM, osteoclast differentiation was reduced by approximately 27% .
Study 2: Toxicological Assessment
In a toxicological assessment involving mice, various doses of this compound were administered to evaluate acute toxicity and potential side effects. Mice treated with higher doses (e.g., 100 mg/kg) exhibited severe symptoms and mortality within hours post-treatment. Lower doses showed reduced activity but still indicated significant biological effects .
Summary of Key Findings
Study | Effect Observed | Concentration | Outcome |
---|---|---|---|
In Vitro Cell Viability | Reduced viability in fibroblasts | Varies (up to 4000 µg/ml) | Cell growth arrest |
Osteoclast Differentiation | Inhibition of differentiation | 0.01 µM - 0.001 µM | Reduction to 27% |
Toxicity Assessment | Acute toxicity symptoms | 25 mg/kg - 100 mg/kg | Mortality at high doses |
Additional Insights
Research has shown that this compound also impacts signaling pathways related to inflammation and immune responses. It has been identified as an effective agent against certain cancers due to its ability to induce apoptosis in malignant cells while sparing normal cells under specific conditions .
Q & A
Q. How does MG-262 inhibit proteasome activity, and what experimental methods validate its specificity?
Basic Research Question
this compound selectively and reversibly inhibits the chymotrypsin-like activity of the 20S proteasome by binding to its catalytic β5 subunit via its boron-containing peptide structure . To validate specificity, researchers employ fluorogenic substrate assays (e.g., Suc-LLVY-AMC) to measure chymotrypsin-like activity inhibition in vitro. Western blotting for polyubiquitinated proteins and immunohistochemistry for ubiquitin accumulation in treated tissues (e.g., retinal layers) confirm proteasome inhibition in vivo . Cross-validation using structurally distinct proteasome inhibitors (e.g., lactacystin) helps rule off-target effects .
Q. What are the standard concentrations of this compound used in antifungal studies, and how are minimal inhibitory concentrations (MICs) determined?
Basic Research Question
In Candida studies, this compound exhibits MICs of 25 µg/ml for C. albicans and 50 µg/ml for C. krusei and C. glabrata under CLSI broth microdilution guidelines . Biofilm assays use higher concentrations (50–200 µg/ml) to disrupt hyphal formation and extracellular matrix integrity. Oxidative metabolism is assessed via Alamar Blue dye, while apoptosis is quantified via DNA laddering assays . Dose-response curves and statistical validation (ANOVA with p < 0.05) ensure reproducibility .
Q. How can researchers optimize this compound concentrations in retinal degeneration models while minimizing off-target effects?
Advanced Research Question
Dose optimization requires in vivo titration (e.g., 0.01–0.04 nmol intravitreal injections in rodents) combined with histopathology (H&E staining) to track retinal layer thinning and cell loss in GCL/INL regions . Parallel ELISA quantification of polyubiquitinated proteins normalizes inhibition efficacy against total retinal protein content . To minimize off-target effects, co-administration of ER stress markers (e.g., CHOP) and proteasome activity rescue experiments (e.g., using proteasome activators) are recommended .
Q. What methodological considerations address discrepancies in this compound’s antifungal efficacy across Candida species?
Advanced Research Question
Variations in MICs between C. albicans and non-albicans species may stem from differences in efflux pumps or proteasome subunit polymorphisms . Researchers should:
- Perform genomic sequencing of proteasome β5 subunits across strains.
- Use flow cytometry to assess drug uptake and retention (e.g., Rhodamine 6G efflux assays).
- Validate results with clinical isolates and compare to reference strains (ATCC) .
Statistical models (e.g., mixed-effects regression) can account for inter-strain variability .
Q. How do researchers distinguish apoptosis from necrosis when assessing this compound’s antifungal activity?
Advanced Research Question
Apoptosis is confirmed via DNA fragmentation (laddering assays) and Annexin V/PI staining to differentiate early/late apoptotic cells from necrotic populations . For Candida, caspase-like activity assays (e.g., Ac-DEVD-AMC cleavage) and mitochondrial membrane potential loss (JC-1 dye) further validate apoptotic pathways. Necrosis is indicated by rapid propidium iodide uptake and absence of DNA laddering. Dose-time kinetics (e.g., 25 µg/ml for 24 hrs vs. 200 µg/ml for 6 hrs) help delineate mechanisms .
Q. What strategies integrate proteasome inhibition with ER stress analysis in this compound-treated models?
Advanced Research Question
Co-localization of ubiquitin accumulation (via immunofluorescence) and ER stress markers (e.g., CHOP, BiP) in retinal or fungal cells identifies crosstalk between proteasomal inhibition and unfolded protein response . Techniques include:
- Dual RNA-seq to profile proteasome and ER stress-related genes (e.g., NFL, XBP1).
- TEM to visualize ER dilation and autophagosome formation.
- Pharmacological inhibition of ER stress (e.g., 4-PBA) to isolate proteasome-specific effects .
Q. How do researchers validate the selectivity of this compound for proteasome inhibition in complex biological systems?
Advanced Research Question
Selectivity is confirmed via:
- Competitive binding assays : Pre-treatment with excess β5 subunit peptides reduces this compound efficacy .
- Cross-inhibitor studies : Compare retinal degeneration patterns induced by this compound versus non-boronic inhibitors (e.g., epoxomicin) to confirm shared pathways .
- Off-target profiling : Kinase/phosphatase activity screens (e.g., KINOMEscan) and thermal shift assays identify non-proteasome targets .
Properties
IUPAC Name |
[(1R)-3-methyl-1-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoyl]amino]butyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42BN3O6/c1-16(2)12-20(24(31)29-22(26(33)34)14-18(5)6)27-23(30)21(13-17(3)4)28-25(32)35-15-19-10-8-7-9-11-19/h7-11,16-18,20-22,33-34H,12-15H2,1-6H3,(H,27,30)(H,28,32)(H,29,31)/t20-,21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKOOGAFELWOCD-FKBYEOEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B([C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42BN3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80170795 | |
Record name | PS-III | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80170795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179324-22-2 | |
Record name | MG-262 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179324222 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PS-III | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80170795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PS-III | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/549V4DP94W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.